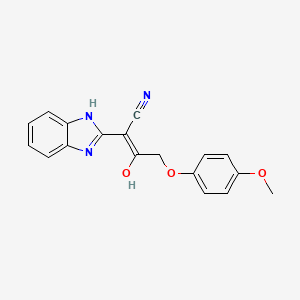
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile is a complex organic compound that features a benzoimidazole core, a methoxyphenoxy group, and a butyronitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile typically involves multi-step organic reactions. One possible route could involve the condensation of a benzoimidazole derivative with a methoxyphenoxy-substituted butyronitrile under specific conditions. The reaction might require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized benzoimidazole derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile might include other benzoimidazole derivatives, methoxyphenoxy-substituted compounds, and butyronitrile analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical reactivity, biological activity, or material properties compared to its analogs.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(4-methoxyphenoxy)but-2-enenitrile |
InChI |
InChI=1S/C18H15N3O3/c1-23-12-6-8-13(9-7-12)24-11-17(22)14(10-19)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,11H2,1H3,(H,20,21)/b17-14- |
InChI Key |
JMBIECTVXNVXFW-VKAVYKQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
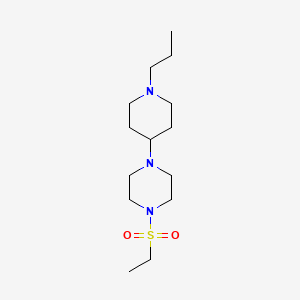
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)

![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
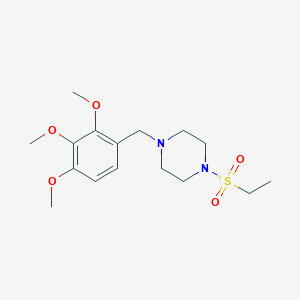
![1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
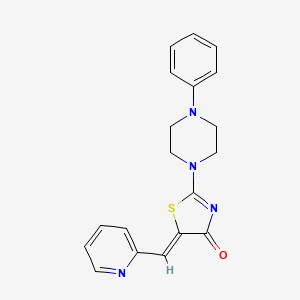
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
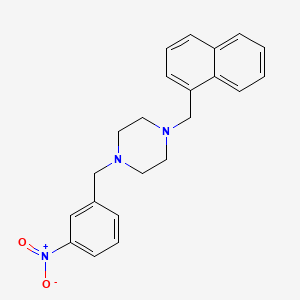
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
